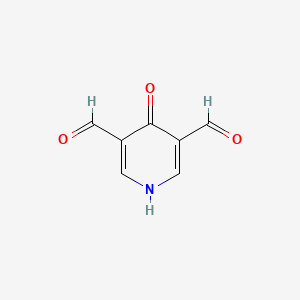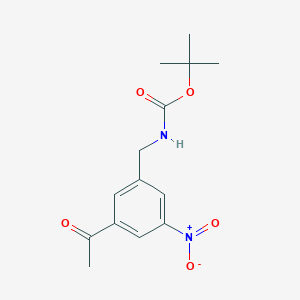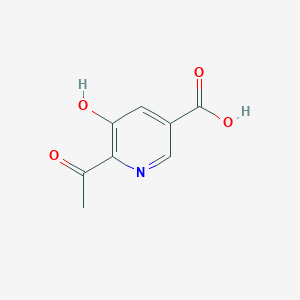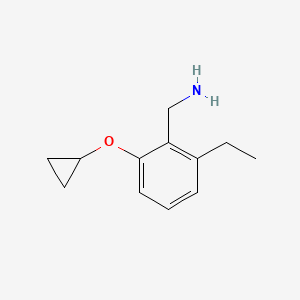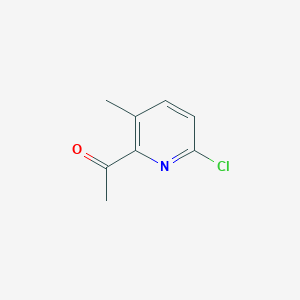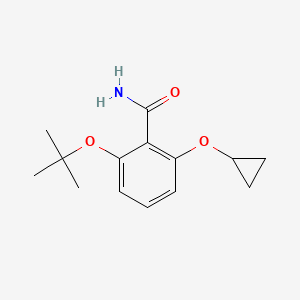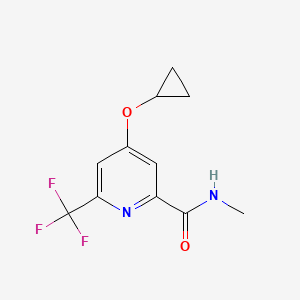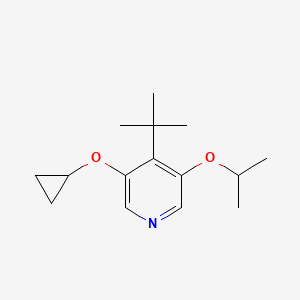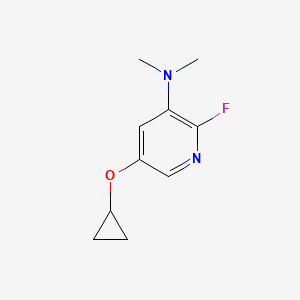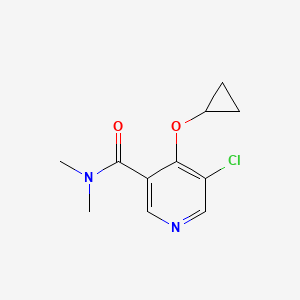
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . It is a derivative of nicotinamide, featuring a chloro group at the 5-position and a cyclopropoxy group at the 4-position of the pyridine ring, along with N,N-dimethyl substitution on the amide nitrogen.
Méthodes De Préparation
The synthesis of 5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves several steps:
Starting Material: The synthesis begins with 5-chloronicotinic acid.
Esterification: The 5-chloronicotinic acid undergoes esterification with methanol to form 5-chloromethyl nicotinate.
Cyclopropoxylation: The ester is then reacted with cyclopropanol in the presence of a base to introduce the cyclopropoxy group.
Aminolysis: Finally, the ester undergoes aminolysis with dimethylamine to yield this compound.
Analyse Des Réactions Chimiques
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, affecting cellular signaling pathways.
Pathways: The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives:
5-Chloro-4-cyclopropoxy-N-methylnicotinamide: Similar structure but with a single methyl group on the amide nitrogen.
4-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide: The positions of the chloro and cyclopropoxy groups are swapped.
5-Cyclopropoxy-N,4-dimethylnicotinamide: Lacks the chloro group but has similar substitutions on the amide nitrogen .
These comparisons highlight the unique structural features and potential functional differences of this compound.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
5-chloro-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
BUPPOXMTQJXLKI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





